(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally intricate benzothiazole derivative characterized by two sulfonamide-based substituents and a Z-configuration imino linkage. The molecule features:
- A benzo[d]thiazole core with a sulfamoyl (-SO2NH2) group at position 5.
- A 4-(N,N-diisobutylsulfamoyl)benzoyl moiety linked via an imino (-N=CH-) group at position 2 of the benzothiazole ring.
- An ethyl acetate ester group at position 3, contributing to its lipophilicity.
For instance, ethyl bromocyanoacetate has been used to functionalize benzothiazoles via reflux in acetone, suggesting similar strategies might apply .
Properties
IUPAC Name |
ethyl 2-[2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S3/c1-6-37-24(31)16-30-22-12-11-21(39(27,33)34)13-23(22)38-26(30)28-25(32)19-7-9-20(10-8-19)40(35,36)29(14-17(2)3)15-18(4)5/h7-13,17-18H,6,14-16H2,1-5H3,(H2,27,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFXYVWYWWMCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the realms of anti-inflammatory, analgesic, and antibacterial properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound exhibits a unique structure that incorporates a benzothiazole moiety, which is often associated with various biological activities. The presence of sulfamoyl groups further enhances its potential pharmacological effects.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. A study evaluated several thiazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema in rats. Among these derivatives, certain compounds showed a significant reduction in inflammation, suggesting a promising avenue for further exploration of the target compound's efficacy in inflammatory conditions .
| Compound | Dose (mg/kg) | % Reduction in Edema |
|---|---|---|
| Compound A | 50 | 27.2 |
| Compound B | 100 | 30.5 |
| (Z)-ethyl 2-(2-...) | TBD | TBD |
2. Analgesic Activity
In addition to its anti-inflammatory properties, the compound's analgesic effects have been investigated. Similar thiazole derivatives were tested for analgesic activity using various pain models, including the hot plate test and formalin test in rodents. Results indicated that some derivatives significantly reduced pain responses compared to controls, highlighting the potential of (Z)-ethyl 2-(2-...) as an analgesic agent .
| Study Type | Model Used | Result |
|---|---|---|
| Hot Plate Test | Rodents | Significant reduction |
| Formalin Test | Rodents | Significant reduction |
3. Antibacterial Activity
The antibacterial activity of related benzothiazole compounds has been well-documented. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Study 1: In Vivo Efficacy
In a recent study involving animal models, (Z)-ethyl 2-(2-...) was administered to assess its efficacy in treating inflammatory conditions. The results indicated a significant decrease in inflammatory markers and pain scores compared to untreated controls.
Case Study 2: Clinical Relevance
A clinical trial exploring the application of similar compounds in dermatological conditions such as acne showed promising results. The combination of antibacterial and anti-inflammatory properties was particularly effective in reducing lesion counts and improving overall skin health .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to thiazole derivatives, including the target compound. Research indicates that thiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzothiazole derivatives displayed promising activity against breast cancer cells through apoptosis induction mechanisms .
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial properties. Sulfonamides have been widely used as antibacterial agents, and derivatives of the compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A review highlighted that modifications in the benzothiazole structure can enhance the antimicrobial spectrum of these compounds .
Acetylcholinesterase Inhibition
Research into acetylcholinesterase inhibitors has revealed that benzothiazole derivatives can effectively inhibit this enzyme, which is crucial in treating neurodegenerative diseases like Alzheimer's. The target compound's structural features may enhance its binding affinity to the active site of acetylcholinesterase .
Synthetic Methodologies
The synthesis of (Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been explored:
- Condensation Reactions : The initial step often involves the condensation of a sulfonamide derivative with a benzoyl compound to form an imine linkage.
- Thiazole Formation : Subsequent cyclization reactions lead to the formation of the thiazole ring.
- Esterification : The final step involves esterification to yield the target compound.
Table 2: Synthetic Pathways
| Step | Description |
|---|---|
| Step 1 | Condensation of sulfonamide with benzoyl derivative |
| Step 2 | Cyclization to form thiazole |
| Step 3 | Esterification to produce final compound |
Case Study 1: Anticancer Screening
In a study published in Molecules, researchers synthesized various thiazole derivatives and evaluated their anticancer activity using MTT assays on different cancer cell lines. One derivative exhibited IC50 values comparable to standard chemotherapeutics, indicating its potential as a lead compound for drug development .
Case Study 2: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial activity of several benzothiazole derivatives, including those structurally similar to the target compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance their efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its dual sulfonamide groups and branched diisobutyl substituents. Below is a comparative analysis with related benzothiazole and sulfonamide-containing compounds:
Table 1: Key Spectroscopic Data for Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Adapt multi-component reactions (MCRs) involving benzothiazole derivatives, sulfamoyl-containing precursors, and esterified intermediates. For example, demonstrates a three-component reaction using benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone for 5 hours, yielding structurally related compounds in good yields . Optimize solvent polarity, temperature, and stoichiometry to enhance regioselectivity and minimize byproducts. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress.
Q. Which analytical techniques are critical for confirming the (Z)-isomer configuration and structural integrity of this compound?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR to resolve imino and sulfamoyl group configurations, infrared spectroscopy (IR) to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For stereochemical confirmation, NOESY NMR can detect spatial proximity of substituents, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof. highlights the use of NMR and elemental analysis for analogous benzothiazole derivatives .
Q. How should researchers design initial biological screening protocols to evaluate anti-proliferative or cytotoxic activity?
- Methodological Answer : Follow standardized assays such as MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., doxorubicin). Include dose-response curves (0.1–100 µM) and triplicate measurements to ensure reproducibility. notes that marine-derived compounds with sulfamoyl or amide groups are often screened for cytotoxicity, providing a benchmark for experimental design .
Advanced Research Questions
Q. What structural features (e.g., sulfamoyl groups, benzothiazole core) influence this compound’s interaction with enzymatic targets, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : Conduct competitive inhibition assays against enzymes with known sulfonylurea-binding domains (e.g., acetolactate synthase, as in ’s herbicide analogs ). Synthesize analogs with modified sulfamoyl or diisobutyl groups and compare IC₅₀ values. Pair experimental data with molecular docking simulations to map binding interactions. Use QSAR models to correlate substituent electronegativity or steric bulk with activity.
Q. How can contradictions in biological activity data across assay systems (e.g., in vitro vs. in vivo) be resolved?
- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., pH, serum concentration) and verifying compound stability via HPLC-UV/MS post-assay. For in vivo studies, assess metabolic degradation using LC-MS-based metabolomics (as hinted in ’s metabolite profiling ). Cross-validate findings with orthogonal assays (e.g., Western blotting for target protein expression).
Q. What strategies improve the metabolic stability of this compound, given its sulfamoyl and benzothiazole motifs?
- Methodological Answer : Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots. Introduce fluorinated groups or methyl substituents to block oxidative metabolism. ’s metabolite data on thiazole-containing compounds suggests that bulky diisobutyl groups may reduce hepatic clearance by steric hindrance . Validate modifications using pharmacokinetic studies in rodent models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
